molecular formula C8H11N B12936861 6-Ethynyl-2-azaspiro[3.3]heptane

6-Ethynyl-2-azaspiro[3.3]heptane

Cat. No.: B12936861
M. Wt: 121.18 g/mol
InChI Key: MSXFBTCQSLYCNW-UHFFFAOYSA-N
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Description

6-Ethynyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethynyl derivatives with azaspiro compounds. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azaspiro compounds, which can be further utilized in synthetic applications .

Scientific Research Applications

6-Ethynyl-2-azaspiro[3.3]heptane has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-Ethynyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-2-azaspiro[3.3]heptane is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The spirocyclic framework also contributes to its stability and versatility in synthetic chemistry .

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

6-ethynyl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C8H11N/c1-2-7-3-8(4-7)5-9-6-8/h1,7,9H,3-6H2

InChI Key

MSXFBTCQSLYCNW-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(C1)CNC2

Origin of Product

United States

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